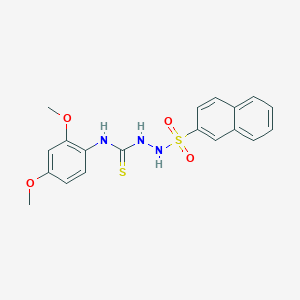![molecular formula C19H24N2OS B4575569 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B4575569.png)
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea
Vue d'ensemble
Description
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea is a synthetic organic compound belonging to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This particular compound features a unique structure with two aromatic rings substituted with ethyl and ethoxy groups, respectively, connected via a thiourea linkage.
Applications De Recherche Scientifique
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research has shown that thiourea derivatives can act as enzyme inhibitors, receptor antagonists, and modulators of various biological pathways, contributing to their therapeutic potential.
Industry: In material science, thiourea compounds are utilized in the development of corrosion inhibitors, dyes, and polymers with specific properties.
Méthodes De Préparation
The synthesis of 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea typically involves the reaction of 1-(2,5-dimethylphenyl)ethylamine with 4-ethoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetonitrile or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Mécanisme D'action
The mechanism of action of 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes, receptors, and proteins. The thiourea moiety can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The aromatic rings and substituents contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea include other thiourea derivatives with different substituents on the aromatic rings. Examples include:
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-nitrophenyl)thiourea: This compound has a nitro group instead of an ethoxy group, which can alter its chemical reactivity and biological activity.
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-methoxyphenyl)thiourea: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiourea derivatives.
Propriétés
IUPAC Name |
1-[1-(2,5-dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-5-22-17-10-8-16(9-11-17)21-19(23)20-15(4)18-12-13(2)6-7-14(18)3/h6-12,15H,5H2,1-4H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWZZRYBIXESEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(C)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4575492.png)
![N-(4-chlorobenzyl)-N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B4575495.png)
![METHYL 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE](/img/structure/B4575509.png)
![2,4-dichloro-N-[4-chloro-2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B4575522.png)

![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4575543.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4575546.png)
![2-({[4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4575547.png)

![3-chloro-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4575576.png)

![9-[2,2-bis(allyloxy)ethyl]-9H-carbazole](/img/structure/B4575594.png)
![2-[(4-BROMOBENZYL)SULFANYL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4575603.png)
![3-[2-(3-nitrophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4575611.png)
